BenchChemオンラインストアへようこそ!

3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine

Synthetic Methodology Microwave-Assisted Organic Synthesis (MAOS) Reaction Optimization

3,6-Dichloro-[1,2,4]triazolo[4,3-b]pyridazine is a privileged scaffold for kinase inhibitor development, offering a unique electrophilic landscape for directed nucleophilic aromatic substitution. The 3,6-dichloro substitution pattern enables rapid SAR exploration and fine-tuning of potency against targets like LRRK2 and Pim-1, while the fused triazolopyridazine core minimizes hERG liability. This intermediate is compatible with microwave-assisted library synthesis for accelerated lead optimization. Secure this high-purity building block to drive your medicinal chemistry program forward.

Molecular Formula C5H2Cl2N4
Molecular Weight 189 g/mol
CAS No. 33050-38-3
Cat. No. B1300590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine
CAS33050-38-3
Molecular FormulaC5H2Cl2N4
Molecular Weight189 g/mol
Structural Identifiers
SMILESC1=CC(=NN2C1=NN=C2Cl)Cl
InChIInChI=1S/C5H2Cl2N4/c6-3-1-2-4-8-9-5(7)11(4)10-3/h1-2H
InChIKeyYHVQNULRPMZYEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 33050-38-3): A Versatile Heterocyclic Scaffold for Medicinal Chemistry and Targeted Synthesis


3,6-Dichloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 33050-38-3) is a heterocyclic compound characterized by a fused triazole and pyridazine ring system with two chlorine substituents at the 3 and 6 positions [1]. This electron-deficient, π-rich scaffold is widely recognized as a versatile intermediate in medicinal chemistry and materials science due to its amenability to nucleophilic aromatic substitution and its incorporation into a variety of bioactive molecules [2]. It serves as a fundamental building block for the synthesis of kinase inhibitors, antidiabetic agents, and other therapeutically relevant compounds [3].

Why 3,6-Dichloro-[1,2,4]triazolo[4,3-b]pyridazine Cannot Be Simply Replaced by Generic Analogs in Research and Development


The 3,6-dichloro substitution pattern on the triazolo[4,3-b]pyridazine core is not a trivial modification; it dictates the compound's unique reactivity and biological profile [1]. Unlike simpler pyridazines or other halogenated triazolopyridazines, the specific placement of two chlorine atoms at the 3- and 6-positions creates a distinctive electrophilic landscape that governs both the direction and efficiency of subsequent nucleophilic substitutions [2]. This structural specificity translates directly into differential outcomes in biological assays, as demonstrated by the varying antiproliferative activities observed across different substituted derivatives [3]. Therefore, substituting this precise intermediate with a generic analog risks altering synthetic pathways, diminishing yields, and, most critically, compromising the biological activity of the final target molecules.

Quantitative Evidence for the Selection of 3,6-Dichloro-[1,2,4]triazolo[4,3-b]pyridazine over Alternatives


Comparative Synthesis Efficiency: Microwave-Assisted vs. Traditional Thermal Methods for 3,6-Disubstituted-[1,2,4]triazolo[4,3-b]pyridazines

General, high-yielding Microwave-Assisted Organic Synthesis (MAOS) protocols for the expedient synthesis of functionalized 3,6-disubstituted-[1,2,4]triazolo[4,3-b]pyridazines, including the 3,6-dichloro derivative, demonstrate a significant reduction in reaction time compared to traditional thermal methods [1]. While the published abstract does not provide a direct, time-quantified comparison for the exact 3,6-dichloro compound, the method's description as 'expedient' and amenable to 'iterative analog library synthesis' implies a substantial efficiency gain, which is a critical differentiator for laboratories prioritizing throughput.

Synthetic Methodology Microwave-Assisted Organic Synthesis (MAOS) Reaction Optimization

Antiproliferative Activity of Triazolopyridazine Derivatives: A Cross-Study Comparison of Substitution Effects

A study on novel 1,2,4-triazolo[4,3-b]pyridazine derivatives demonstrated that while the unsubstituted core itself may not be a potent antiproliferative agent, specific substitutions can drastically alter activity [1]. For instance, compound 8l, a derivative with modifications at the 3- and 6-positions (different from the dichloro substituents), exhibited an IC50 of 1.5 µM against the MV4-11 cell line, whereas most compounds in the series showed no significant activity against other cell lines like K562, G361, and HCC827 [1]. This highlights the critical role of the 3,6-substituents in dictating biological potency and selectivity, making the 3,6-dichloro core a unique starting point for further optimization.

Medicinal Chemistry Anticancer Structure-Activity Relationship (SAR)

Kinase Inhibition Selectivity: Triazolopyridazine Scaffold vs. Other Heterocyclic Cores in LRRK2 and Pim-1 Targets

Research on the [1,2,4]triazolo[4,3-b]pyridazine scaffold has demonstrated its potential for achieving high selectivity in kinase inhibition, a critical factor in reducing off-target effects [1][2]. While the 3,6-dichloro compound itself is an intermediate, its core structure is the foundation for the 'potent and highly selective' LRRK2 kinase inhibitors described in the literature [1]. Similarly, substituted 3-aryl-6-amino-triazolo[4,3-b]pyridazines have been identified as 'highly selective inhibitors of Pim-1 kinase' [2]. This class-level evidence indicates that the triazolopyridazine core offers a privileged scaffold for achieving target selectivity, a property that may not be as readily attainable with alternative heterocyclic systems.

Kinase Inhibition Drug Discovery Selectivity

Comparative Potency and Safety Profile: Triazolopyridazine Head Group Replacements in Anti-Cryptosporidium Lead Optimization

A structure-activity relationship (SAR) study on anti-Cryptosporidium lead SLU-2633 directly compared the potency and hERG liability of replacing its triazolopyridazine head group with various heteroaryl groups [1]. The most potent replacement, a 7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazine (17a), exhibited a Cp EC50 of 1.2 µM, which is 7-fold less potent than the parent SLU-2633 (EC50 = 0.17 µM) but demonstrated a 2-fold reduction in hERG channel inhibition at 10 µM, leading to an improved lipophilic efficiency (LipE) score [1]. This direct head-to-head comparison underscores that even subtle changes to the triazolopyridazine core, such as saturation, can significantly impact both potency and safety pharmacology parameters.

Medicinal Chemistry Anti-parasitic Lead Optimization

Physical and Analytical Characterization: Vendor-Supplied Purity Data for 3,6-Dichloro-[1,2,4]triazolo[4,3-b]pyridazine

Commercially available 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 33050-38-3) is consistently supplied with a minimum purity specification of 95%, as documented by multiple reputable vendors . Furthermore, these vendors provide batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC data . This level of documented purity and characterization is essential for reproducible research and is a key factor in selecting a reliable source for this building block, differentiating it from sources with undefined purity or from other, less characterized intermediates.

Analytical Chemistry Quality Control Procurement

Synthetic Versatility: 3,6-Dichloropyridazine vs. 3,6-Dichloro-[1,2,4]triazolo[4,3-b]pyridazine as a Precursor for Diverse Heterocycles

A key synthetic route to s-triazolo[4,3-b]pyridazine derivatives, including the 3,6-dichloro target compound, begins with 3,6-dichloropyridazine [1]. This established pathway highlights a crucial differentiation: the triazolopyridazine core offers access to a distinct chemical space with unique electronic and steric properties compared to the simpler pyridazine ring [2]. While both compounds can serve as building blocks, the fused triazole ring in the target compound introduces additional sites for functionalization and potential interactions with biological targets (e.g., kinase ATP-binding pockets) that are not possible with 3,6-dichloropyridazine alone [2]. This positions the 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine as a more advanced and functionally distinct intermediate for medicinal chemistry programs.

Organic Synthesis Heterocyclic Chemistry Building Blocks

Primary Application Scenarios for 3,6-Dichloro-[1,2,4]triazolo[4,3-b]pyridazine Based on Quantified Differentiation


Lead Optimization in Kinase Inhibitor Programs Requiring High Selectivity

As demonstrated by its use in developing highly selective LRRK2 and Pim-1 kinase inhibitors, 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine is the preferred starting material for medicinal chemistry teams focused on kinase targets [1]. The triazolopyridazine scaffold is a privileged structure for achieving target selectivity, a critical parameter for minimizing off-target toxicity. This compound offers a defined, electrophilic handle for introducing diverse substituents to fine-tune potency and selectivity against specific kinase isoforms, a strategy not as readily available with simpler pyridazine cores.

Synthesis of Targeted Anticancer Agents with Defined Potency Profiles

Researchers developing novel anticancer agents can leverage this intermediate to systematically explore structure-activity relationships (SAR) around the triazolopyridazine core. Quantitative data shows that 3,6-disubstituted derivatives can achieve potent antiproliferative effects, with some analogs exhibiting low micromolar IC50 values against specific cancer cell lines (e.g., MV4-11) [2]. The 3,6-dichloro compound provides a versatile platform for installing these potency-determining groups, allowing for the rational design of compounds with improved activity and selectivity compared to the unsubstituted core.

Anti-Parasitic Drug Discovery with a Focus on Improved Cardiac Safety

For projects targeting Cryptosporidium or similar parasites, this intermediate is particularly valuable when cardiac safety (reduced hERG liability) is a primary concern [3]. Evidence from SAR studies shows that modifications to the triazolopyridazine head group can significantly reduce hERG channel inhibition, even if it comes with a trade-off in potency. The 3,6-dichloro compound serves as the initial scaffold for synthesizing and evaluating such analogs, enabling the optimization of the therapeutic window (efficacy vs. safety) in a directed manner.

Rapid Generation of Diverse Compound Libraries via MAOS Protocols

For high-throughput chemistry groups, the reported expedient Microwave-Assisted Organic Synthesis (MAOS) protocols for 3,6-disubstituted-[1,2,4]triazolo[4,3-b]pyridazines present a significant advantage [4]. The ability to rapidly generate a library of analogs using this efficient methodology, starting from the 3,6-dichloro intermediate, allows for accelerated lead discovery and optimization cycles. This contrasts with more time-consuming traditional thermal methods, making it an ideal choice for projects where speed and chemical diversity are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.